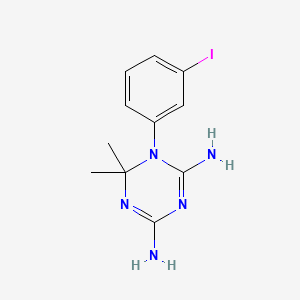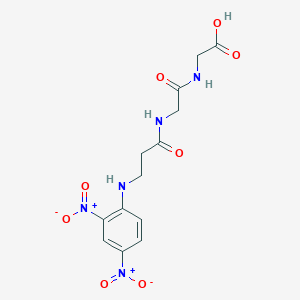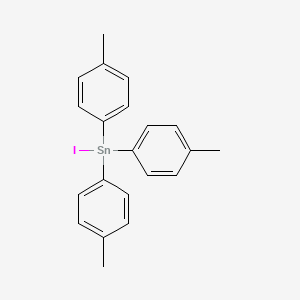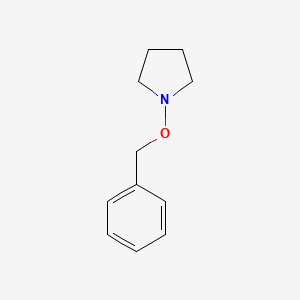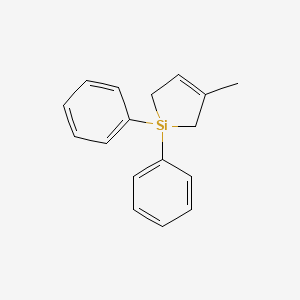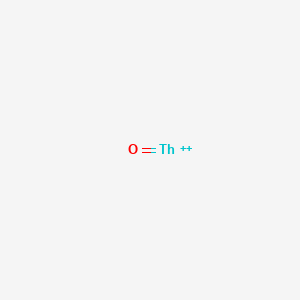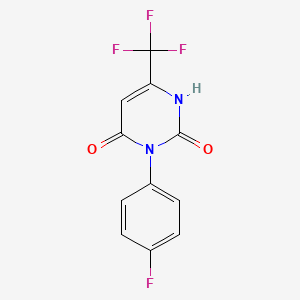
3-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities. This particular compound is characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to the pyrimidine ring, which can significantly influence its chemical properties and biological activities.
準備方法
The synthesis of 3-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution reactions of pyrimidine derivatives. For instance, starting with a chloropyrimidine compound, nucleophilic substitution reactions can be carried out using various nucleophiles such as dimethylamine, sodium phenoxide, or sodium thiophenoxide . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require the presence of catalysts or bases to facilitate the reaction.
化学反応の分析
3-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the fluorophenyl or trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions: Common reagents for substitution reactions include sodium cyanide, potassium fluoride, and triethylamine salts.
科学的研究の応用
3-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.
Industry: It can be used in the development of agrochemicals, pharmaceuticals, and other industrial chemicals.
作用機序
The mechanism of action of 3-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is not fully elucidated. like other pyrimidine derivatives, it is likely to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to significant biological effects .
類似化合物との比較
3-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives such as:
4-Chloro-2-methylthiopyrimidine-5-carboxylate: This compound undergoes similar nucleophilic substitution reactions and can be used as a precursor in the synthesis of various pyrimidine derivatives.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds are known for their potent biological activities, particularly as fibroblast growth factor receptor inhibitors.
The unique combination of a fluorophenyl group and a trifluoromethyl group in this compound distinguishes it from other pyrimidine derivatives, potentially offering enhanced biological activity and selectivity.
特性
CAS番号 |
50844-60-5 |
|---|---|
分子式 |
C11H6F4N2O2 |
分子量 |
274.17 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H6F4N2O2/c12-6-1-3-7(4-2-6)17-9(18)5-8(11(13,14)15)16-10(17)19/h1-5H,(H,16,19) |
InChIキー |
PUPSXWMPMPUFLF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C(=O)C=C(NC2=O)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,4,7-Triazecine, decahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]-](/img/structure/B14663804.png)
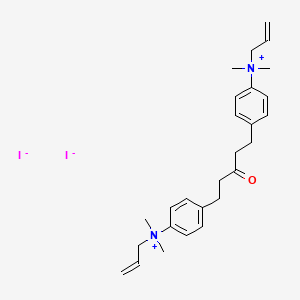
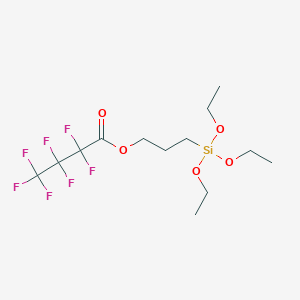

![tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one](/img/structure/B14663841.png)
